N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
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Overview
Description
The compound seems to be a complex organic molecule that contains a bithiophene unit, a difluorophenyl group, and a methanesulfonamide moiety . Bithiophene is a type of aromatic compound that consists of two thiophene rings fused together . Methanesulfonamide is a type of sulfonamide, which is an organic compound containing a sulfonyl functional group attached to an amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized using Kumada and Sonogashira coupling reactions . Methanesulfonamides can act as a cosolvent in certain reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Bithiophene units can contribute to the conjugation and planarity of the molecule .Chemical Reactions Analysis
Bithiophene compounds have been used in the synthesis of polymers and in the development of photovoltaic devices . Methanesulfonamides can participate in various chemical reactions due to their sulfonyl and amine functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bithiophene unit could impart conjugation and planarity, potentially affecting the compound’s optical and electronic properties .Scientific Research Applications
Organic Solar Cells
The ability of 2,2’-bithiophene to act as an electron donor in organic solar cells has been investigated. By introducing substituents, researchers can influence its excitation energy. Computational studies have explored different substituents (such as OH, formyl, nitro, nitroso, OC(H)O, OC(CH₃)O, phenyl, and dimethylamino) and their impact on the molecule’s ground and excited state geometries. Notably, diethylamino and phenyl substituents tend to decrease the excitation energy, regardless of their position on the molecule .
Dye-Sensitized Solar Cells (DSSCs)
Substituted 2,2’-bithiophenes have been designed as π-conjugated bridges in donor-π-acceptor molecules for DSSCs. Researchers have combined theoretical and experimental approaches to study the photophysical and electrochemical properties of these linkers. Understanding their behavior can enhance the efficiency of DSSCs .
Active Pharmaceutical Ingredients (APIs)
This compound has potential as an active pharmaceutical ingredient. Researchers explore its pharmacological properties, aiming to develop novel drugs or therapeutic agents .
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is related to photovoltaic performance . The compound is a part of a class of molecules that are used in the design and synthesis of wide-bandgap conjugated copolymers . These polymers are used in the construction of solar cells, where they play a crucial role in the conversion of solar energy into electrical energy .
Mode of Action
The compound interacts with its targets through π-conjugation . This interaction enhances the photovoltaic performance of the solar cells . The compound’s mode of action is influenced by the introduction of various end-capping units onto small-molecule donors . These end-units can affect molecular stacking, mobility, and miscibility in the blend with PC 71 BM .
Biochemical Pathways
The compound affects the photovoltaic performance of solar cells by influencing the π-conjugation length of the polymeric backbone . This is achieved by introducing 2,2’-bithiophene or thieno[3,2-b] thiophene to the D–A polymer as a third component . The resulting changes in the conjugation backbone can significantly improve the photovoltaic properties of the solar cells .
Result of Action
The introduction of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide into the polymer structure results in enhanced photovoltaic performance . Specifically, it has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF) simultaneously . After optimization, an outstanding power conversion efficiency (PCE) of 8.91% was obtained for the device based on this compound .
Future Directions
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHUPFLMQBNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide |
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